4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid
Description
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is a sulfamoyl benzoic acid derivative characterized by a central benzoic acid core functionalized with a sulfamoyl group linked to a 2-(3-methylphenyl)-4-oxopentanoyl moiety. This structure positions it within a class of compounds studied for diverse biological activities, including enzyme inhibition and antiviral effects, as inferred from structurally related analogs .
Properties
CAS No. |
648869-33-4 |
|---|---|
Molecular Formula |
C19H19NO6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[[2-(3-methylphenyl)-4-oxopentanoyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C19H19NO6S/c1-12-4-3-5-15(10-12)17(11-13(2)21)18(22)20-27(25,26)16-8-6-14(7-9-16)19(23)24/h3-10,17H,11H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
QRNARTTYJYKKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with a methyl group.
Introduction of the oxopentanoyl group: This step involves the acylation of the 3-methylphenyl group with a suitable acylating agent.
Formation of the sulfamoyl group: This can be done by reacting the intermediate with sulfamoyl chloride under basic conditions.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a sulfamoyl benzoic acid scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:
Key Findings :
Binding Affinity and Molecular Modeling
Molecular modeling of sulfamoyl benzoic acid derivatives highlights the impact of substituents on binding energy:
- Compound 4 () demonstrated a binding affinity of −8.53 kcal/mol, attributed to its sulfamoyl group’s enhanced interactions compared to a sulfur-containing analog (−7.94 kcal/mol) .
- The target compound’s 4-oxopentanoyl moiety may similarly optimize binding through hydrogen bonding (ketone group) and hydrophobic interactions (methylphenyl group) .
Key Findings :
- Carboxyl Group Critical : Esterification or amidation of the benzoic acid carboxyl group reduces activity, underscoring its role in target binding . The target’s free carboxyl group likely contributes similarly.
- Bulkier Substituents : Compounds with benzhydryl or indole groups () show higher melting points (>500°C), suggesting improved thermal stability but possible solubility challenges .
Physicochemical Properties
Key Findings :
- The target’s 4-oxopentanoyl chain may reduce aqueous solubility compared to simpler analogs like RCLS141814, necessitating formulation optimization .
Biological Activity
The compound 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid , also known as a sulfamoyl benzoic acid derivative, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can be represented as follows:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
This compound features a benzoic acid moiety linked to a sulfamoyl group and a ketone functionality, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that sulfamoyl derivatives exhibit significant antimicrobial activity. A study highlighted that derivatives of benzoic acid, including those with sulfamoyl substitutions, demonstrated inhibitory effects against various bacterial strains. For instance, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. The presence of the sulfamoyl group is believed to enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies revealed that the compound reduced the production of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
-
Larvicidal Activity Against Mosquitoes :
- A related study examined the larvicidal effects of similar compounds against Aedes aegypti, the vector for several arboviruses. The findings indicated that certain structural modifications led to enhanced larvicidal activity, with LC50 values significantly lower than those of existing insecticides .
- Cytotoxicity Assessment :
- Toxicological Studies :
The biological activity of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways.
- Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with inflammation and microbial resistance.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
